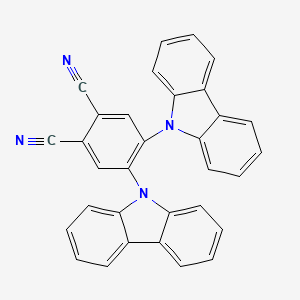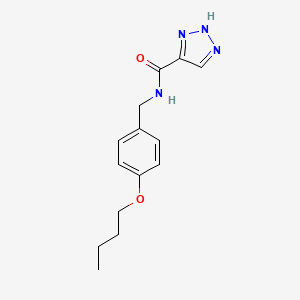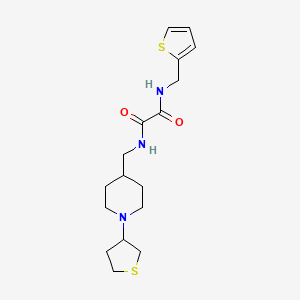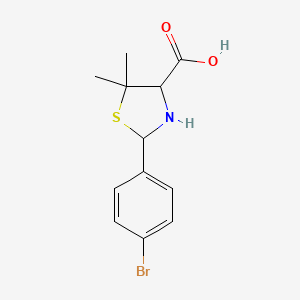
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), which is substituted with a carboxylic acid group, a bromophenyl group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as “2-(4-bromomethyl phenyl) propionic acid” have been synthesized through various methods, including electrophilic aromatic substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiazolidine core, with a carboxylic acid group attached to one of the carbon atoms in the ring. The same carbon is likely also attached to a bromophenyl group and two methyl groups .Scientific Research Applications
Organic Synthesis and Structural Analysis
- The reactivity of related thiazolidinone compounds with acetylenedicarboxylic acid and its dimethyl ester has been explored, leading to the synthesis of novel derivatives. These studies, supported by x-ray crystallographic and 13C NMR studies, contribute to the understanding of the structural properties of thiazolidine derivatives (Nagarajan et al., 1983).
Antimicrobial Activity
- Synthesis and evaluation of 4-thiazolidinone derivatives from biphenyl-4-carboxylic acid have demonstrated significant in vitro antimicrobial activity against various strains of bacteria and fungi. This highlights the potential of thiazolidine derivatives as antimicrobial agents (Deep et al., 2014).
Potential Medical Applications
- Thiazolidine-4-carboxylic acid has been reviewed for its chemistry, biological effects, and clinical use, particularly in Europe, where it's combined with folic acid to exhibit revitalizing effects on age-related biochemical variables. This suggests its potential value in geriatric medicine (Weber et al., 1982).
- The compound has also been investigated for its anti-toxic effects, especially on the liver, and is suggested to slow the aging process in mammals (Weber et al., 1982).
properties
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c1-12(2)9(11(15)16)14-10(17-12)7-3-5-8(13)6-4-7/h3-6,9-10,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQECQLTIFAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

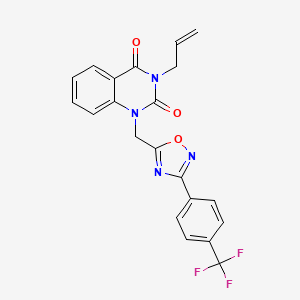
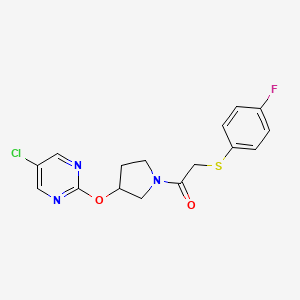
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)
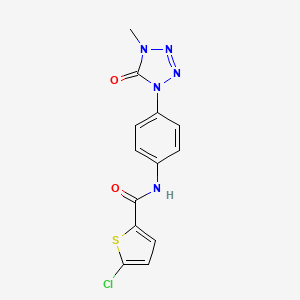
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)
